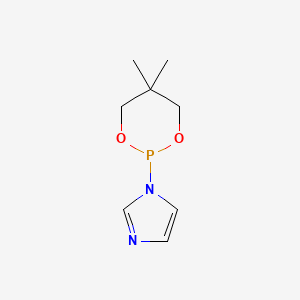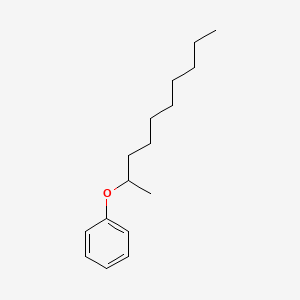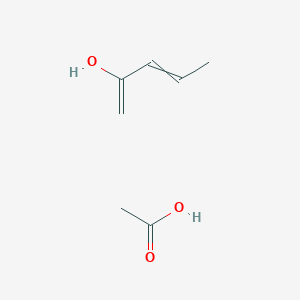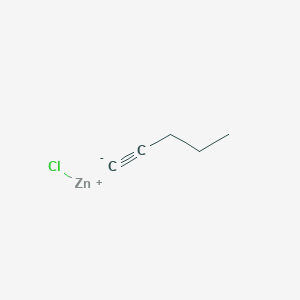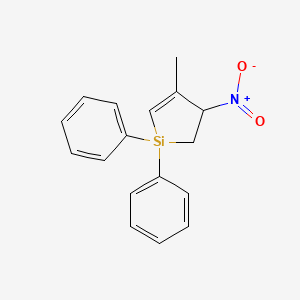
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole is an organosilicon compound characterized by a five-membered ring structure containing silicon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization to form the silole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted silole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the silicon atom can form bonds with various organic and inorganic species. These interactions can influence biochemical pathways and material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Another n-type dopant with similar applications.
Uniqueness
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole is unique due to its specific combination of a silole ring with nitro and methyl substituents. This structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
83092-49-3 |
|---|---|
Molekularformel |
C17H17NO2Si |
Molekulargewicht |
295.41 g/mol |
IUPAC-Name |
4-methyl-3-nitro-1,1-diphenyl-2,3-dihydrosilole |
InChI |
InChI=1S/C17H17NO2Si/c1-14-12-21(13-17(14)18(19)20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12,17H,13H2,1H3 |
InChI-Schlüssel |
PTUQOFIHMQUKFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C[Si](CC1[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


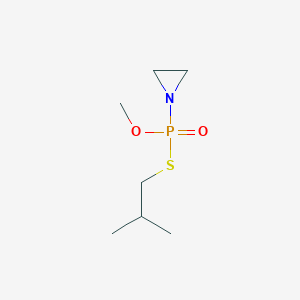

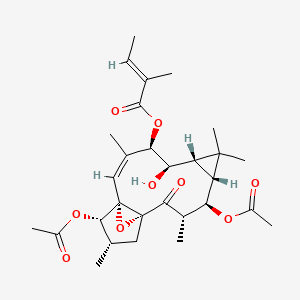
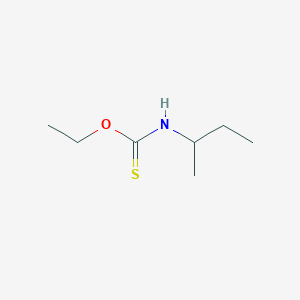
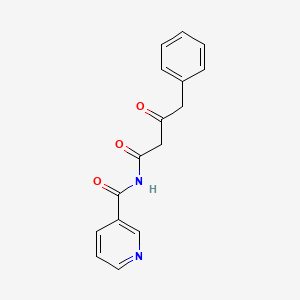
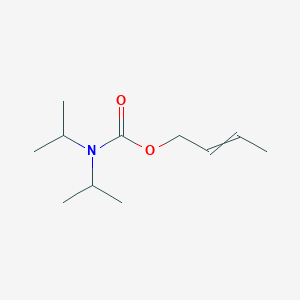
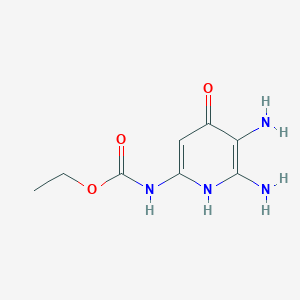
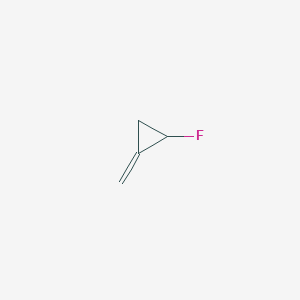
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
